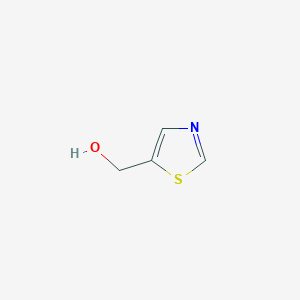

5-Hydroxymethylthiazole

Cat. No. B023344

Key on ui cas rn:

38585-74-9

M. Wt: 115.16 g/mol

InChI Key: WKBQQWDVVHGWDB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05625072

Procedure details

Distilled 5-(hydroxymethyl)thiazole (14.1 g, 123 mmol) and triethylamine (17.9 mL, 129 mmol) were dissolved in ethyl acetate (141 mL) and cooled to -1° C. (ice/salt bath). A solution of 4-nitrophenyl chloroformate (26.0 g, 129 mmol) dissolved in ethyl acetate (106 mL) was added dropwise over 50 minutes at an internal temperature of 0°-4° C. An ethyl acetate flask rinse (20 mL) was also added. Salts precipitated from solution throughout the addition. The yellow mixture was stirred another 1 hour 45 minutes at 0°-2°C., then a solution of dilute HCl (3.1 g, 31 mmol of conc. HCl in 103 mL water) was added at once. The mixture was stirred for 0.5 hours while warming to 15° C., then stirring was stopped. The organic layer was washed twice with aqueous 5% K2CO3 solution (2×70 mL), then dried with Na2SO4 (30 g). After filtration the solution was concentrated under vacuum on a rotary evaporater (bath temperature of 41° C.) to a brown oil (38 g). The crude 5-(p-nitrophenyoxycarbonyloxymethyl)-thiazole was dissolved in ethyl acetate (282 mL), then cooled in an ice bath to 2° C. Dry HCl gas (7.1 g, 195 mmol) was bubbled in slowly over 50 minutes (temperature 2°-4° C.). After stirring for another 1 hour 45 minutes at 2°-4° C., the solid precipitate was collected on a sintered glass funnel under a nitrogen blanket and the flask was washed out with 50 mL cold ethyl acetate which was used to rinse the filter cake. The cake was dried on the funnel under strong nitrogen purge for 15 minutes then dried in a vacuum oven at 50° C. with a nitrogen purge to provide 29.05 g of the title compound as tan powder, mp. 131°-135° C. (dec.). 1H NMR (DMSO-d6) δ9.21 (d, 1H), 8.27 (m, 2H), 8.06 (d, 1H), 7.52 (m, 2H), 5.54 (s, 2H). 13C NMR (DMSO-d6) δ157.3, 155.2, 151.8, 145.3, 143.7, 131.9, 125.5, 122.7, 62.1.

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]1[S:7][CH:6]=[N:5][CH:4]=1.C(N(CC)CC)C.[Cl:15][C:16]([O:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][CH:20]=1)=[O:17].Cl>C(OCC)(=O)C>[ClH:15].[N+:25]([C:22]1[CH:21]=[CH:20][C:19]([O:18][C:16]([O:1][CH2:2][C:3]2[S:7][CH:6]=[N:5][CH:4]=2)=[O:17])=[CH:24][CH:23]=1)([O-:27])=[O:26] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

14.1 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=CN=CS1

|

|

Name

|

|

|

Quantity

|

17.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

26 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

106 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

103 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

7.1 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

141 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-1 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The yellow mixture was stirred another 1 hour 45 minutes at 0°-2°C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over 50 minutes at an internal temperature of 0°-4° C

|

|

Duration

|

50 min

|

WASH

|

Type

|

WASH

|

|

Details

|

An ethyl acetate flask rinse (20 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was also added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Salts precipitated from solution throughout the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 0.5 hours

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while warming to 15° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed twice with aqueous 5% K2CO3 solution (2×70 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with Na2SO4 (30 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration the solution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated under vacuum on a rotary evaporater (bath temperature of 41° C.) to a brown oil (38 g)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude 5-(p-nitrophenyoxycarbonyloxymethyl)-thiazole was dissolved in ethyl acetate (282 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath to 2° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for another 1 hour 45 minutes at 2°-4° C.

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid precipitate was collected on a sintered glass funnel under a nitrogen blanket

|

WASH

|

Type

|

WASH

|

|

Details

|

the flask was washed out with 50 mL cold ethyl acetate which

|

WASH

|

Type

|

WASH

|

|

Details

|

to rinse the filter cake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cake was dried on the funnel under strong nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then dried in a vacuum oven at 50° C. with a nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(=O)OCC1=CN=CS1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 29.05 g | |

| YIELD: CALCULATEDPERCENTYIELD | 74.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |